N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a diethylsulfamoyl group and at position 2 with a 3,4,5-trimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-6-24(7-2)32(26,27)14-8-9-15-18(12-14)31-21(22-15)23-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h8-12H,6-7H2,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMWIUOCMVJSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate amine. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the trimethoxybenzamide moiety through an amide coupling reaction. Common reagents used in these reactions include carbon disulfide, diethylamine, and trimethoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Analogs:
N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl) Acetamide (BTA) Substituents: Trifluoromethyl at benzothiazole-6, acetamide-linked trimethoxyphenyl at position 2. Activity: Exhibited the highest experimental inhibitory activity (pIC50 = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases. Docking studies (GlideXP score: −3.78 kcal/mol) suggest competitive binding but lower affinity compared to newer analogs (CHC/DHC) .
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
- Substituents : Bromophenyl instead of benzothiazole; retains trimethoxybenzamide.
- Properties : Crystal structure analysis shows N–H···O hydrogen bonding, influencing packing and stability. The bromine atom may enhance halogen bonding in target interactions .
- Comparison : The absence of the benzothiazole ring in this analog reduces planarity and likely alters bioavailability compared to the target compound.
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]methyl}-3,4,5-Trimethoxybenzamide Substituents: Triazole-thioether linker, additional methoxyphenyl group. Properties: Higher molecular weight (620.699 g/mol) and complex substituents may reduce cell permeability but improve target specificity .
Physicochemical and Spectral Properties
Table 1: Comparative Analysis of Key Analogs
- Spectral Trends : All analogs show characteristic NH (δ 9.8–10.2 ppm) and C=O (IR: 1638–1667 cm⁻¹) signals. The target compound’s diethylsulfamoyl group may introduce additional S=O stretching (~1350–1150 cm⁻¹) and aliphatic CH signals (δ 1.0–1.5 ppm) .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : BTA’s trifluoromethyl (EWG) enhances kinase inhibition compared to electron-donating groups (e.g., methoxy). The target compound’s diethylsulfamoyl (moderate EWG) may balance activity and solubility .
- Hydrogen Bonding : The trimethoxybenzamide moiety consistently mediates target binding via hydrogen bonds. Substitutions at benzothiazole-6 (e.g., diethylsulfamoyl vs. trifluoromethyl) fine-tune steric and electronic effects .
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 423.54 g/mol
- CAS Number : 865592-32-1
The structure features a benzothiazole moiety linked to a trimethoxybenzamide group through a diethylsulfamoyl substituent. This unique arrangement contributes to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that benzothiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as the inhibition of topoisomerase II and induction of apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for microbial survival. This makes it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action could be beneficial in treating inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group is critical for binding to target enzymes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, affecting DNA replication and transcription.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study evaluated the anticancer effects of similar benzothiazole derivatives on human cancer cell lines. Results showed a dose-dependent decrease in viability, supporting the potential use of this compound in cancer therapy .
- Antimicrobial Efficacy : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, which suggest that this compound could be developed into a new class of antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
